Cas no 56613-60-6 (N-(3-Phenylpropionyl)glycine)

N-(3-Phenylpropionyl)glycine 化学的及び物理的性質
名前と識別子
-
- 2-((3-Oxo-3-phenylpropyl)amino)acetic acid
- N-(3-Phenylpropionyl)glycine
- 2-[(3-oxo-3-phenylpropyl)amino]acetic acid
- 2-[(3-oxo-3-phenyl-propyl)amino]acetic acid
- 2-[(3-Phenylpropionyl)amino]acetic acid
- 3-Phenylpropionyl glycine
- N-(1-Oxo-3-phenylpropyl)glycine
- N-(3-Phenylpropanoyl)glycine
- (3-Phenylpropionyl)glycine
- Phenylpropionylglycine
- (3-phenyl-propionylamino)-acetate
- STK083197
- Z85886717
- HYDROCINNAMOYLGLYCINE
- 2-(3-phenylpropanoylamino)acetic Acid
- Oprea1_505431
- Q27160441
- 2-(3-phenylpropanamido)acetic acid
- CHEBI:88550
- (3-Phenyl-propionylamino)-acetic acid
- DB-371087
- 56613-60-6
- CS-0119437
- CHEMBL322376
- HY-N7403
- (3-phenylpropanoyl)glycine
- Glycine, N-(1-oxo-3-phenylpropyl)-
- 3-Phenylpropanoyl glycine
- AKOS000142015
- MFCD00749241
- SCHEMBL3995983
- EN300-303856
- DTXSID20864969
- N-(3-Phenylpropionyl)glycine, analytical reference material
- N-(3-phenyl-propionyl)-glycine
-
- MDL: MFCD03011415
- インチ: InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
- InChIKey: YEIQSAXUPKPPBN-UHFFFAOYSA-N
- SMILES: O=C(O)CNC(CCC1=CC=CC=C1)=O
計算された属性
- 精确分子量: 207.09000
- 同位素质量: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.202
- ゆうかいてん: 118 ºC
- Boiling Point: 480 ºC
- フラッシュポイント: 244 ºC
- PSA: 69.89000
- LogP: 1.66030
N-(3-Phenylpropionyl)glycine Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:2-8°C
N-(3-Phenylpropionyl)glycine 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-(3-Phenylpropionyl)glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303856-0.25g |
2-(3-phenylpropanamido)acetic acid |
56613-60-6 | 95.0% | 0.25g |
$32.0 | 2025-03-21 | |
Enamine | EN300-303856-1g |
2-(3-phenylpropanamido)acetic acid |
56613-60-6 | 95% | 1g |
$292.0 | 2023-09-05 | |
Enamine | EN300-303856-5.0g |
2-(3-phenylpropanamido)acetic acid |
56613-60-6 | 95.0% | 5.0g |
$206.0 | 2025-03-21 | |
TRC | P336210-1g |
N-(3-Phenylpropionyl)glycine |
56613-60-6 | 1g |
$ 176.00 | 2023-09-06 | ||
TRC | P336210-500mg |
N-(3-Phenylpropionyl)glycine |
56613-60-6 | 500mg |
$ 121.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94348-10MG |
<I>N</I>-(3-Phenylpropionyl)glycine |
56613-60-6 | 10mg |
¥606.38 | 2023-10-20 | ||
Alichem | A019122096-5g |
2-((3-Oxo-3-phenylpropyl)amino)acetic acid |
56613-60-6 | 95% | 5g |
$752.40 | 2023-09-01 | |
Enamine | EN300-303856-2.5g |
2-(3-phenylpropanamido)acetic acid |
56613-60-6 | 95.0% | 2.5g |
$113.0 | 2025-03-21 | |
TargetMol Chemicals | T5215-10mg |
N-(3-Phenylpropionyl)glycine |
56613-60-6 | 97.25% | 10mg |
¥ 110 | 2024-07-19 | |
1PlusChem | 1P00EF4I-250mg |
2-[(3-oxo-3-phenyl-propyl)amino]acetic acid |
56613-60-6 | 98% | 250mg |
$15.00 | 2023-12-16 |
N-(3-Phenylpropionyl)glycine 関連文献
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Mingkun Guo,Shuai Shao,Dandan Wang,Daqing Zhao,Mingxing Wang Food Funct. 2021 12 494
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7. Organic chemistry
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Xu-Cong Lv,Qi Wu,Ying-Jia Cao,Yi-Chen Lin,Wei-Ling Guo,Ping-Fan Rao,Yan-Yan Zhang,You-Ting Chen,Lian-Zhong Ai,Li Ni Food Funct. 2022 13 5820
N-(3-Phenylpropionyl)glycineに関する追加情報
N-(3-Phenylpropionyl)glycine: A Comprehensive Overview
N-(3-Phenylpropionyl)glycine (CAS No. 56613-60-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as PPG, is a derivative of glycine, a simple amino acid, and 3-phenylpropionic acid. Its unique structure and properties make it a valuable candidate for various applications, including drug development and biochemical studies.
The chemical structure of N-(3-Phenylpropionyl)glycine consists of a glycine backbone with a 3-phenylpropionyl group attached to the amino nitrogen. This structure imparts specific chemical and biological properties that have been extensively studied in recent years. The compound's ability to modulate various biological pathways has made it an attractive target for researchers exploring new therapeutic agents.
One of the key areas of research involving N-(3-Phenylpropionyl)glycine is its potential as a drug candidate for neurodegenerative diseases. Studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent findings published in the Journal of Medicinal Chemistry highlight the compound's ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its neuroprotective properties, N-(3-Phenylpropionyl)glycine has been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that the compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(3-Phenylpropionyl)glycine could be developed into an effective treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(3-Phenylpropionyl)glycine have also been studied in detail. Research has shown that the compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. These characteristics are crucial for ensuring that the drug can be effectively delivered to the target tissues over an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-Phenylpropionyl)glycine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
Beyond its therapeutic applications, N-(3-Phenylpropionyl)glycine has also found use in biochemical research as a tool compound. Its ability to selectively modulate specific biological pathways makes it a valuable reagent for studying cellular processes and signaling mechanisms. Researchers have utilized this compound to investigate the role of specific enzymes and receptors in various physiological processes.
The synthesis of N-(3-Phenylpropionyl)glycine is well-documented in the literature, with several efficient routes available. One common method involves the reaction of glycine with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. This reaction yields high purity product with good yields, making it suitable for large-scale production.
In conclusion, N-(3-Phenylpropionyl)glycine (CAS No. 56613-60-6) is a versatile compound with significant potential in both therapeutic and research applications. Its unique chemical structure and biological properties make it an attractive candidate for further development, and ongoing research continues to uncover new insights into its mechanisms of action and potential uses.
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